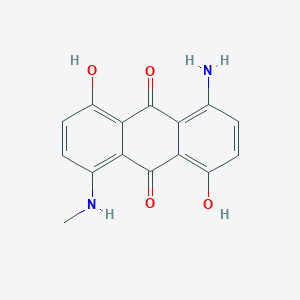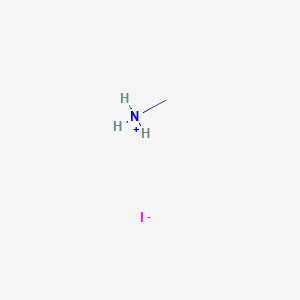
N-Cyano-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N-methylbenzamide, also known as N-methylbenzamide cyanide or N-methylbenzamidocyanide, is a chemical compound with the molecular formula C9H8N2O. It is a white crystalline solid that is commonly used in scientific research due to its unique properties and potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of N-Cyano-N-Cyano-N-methylbenzamideamide is not fully understood, but it is believed to interact with proteins and enzymes through the formation of covalent bonds. This interaction can lead to changes in the structure and function of the protein or enzyme, which can have a range of effects on biological processes.
Biochemical and Physiological Effects:
N-Cyano-N-Cyano-N-methylbenzamideamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Cyano-N-Cyano-N-methylbenzamideamide in lab experiments is its ability to selectively modify proteins and peptides. It is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, one of the main limitations is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-Cyano-N-Cyano-N-methylbenzamideamide, including the development of new synthetic methods, the use of modified derivatives for specific applications, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Métodos De Síntesis
N-Cyano-N-Cyano-N-methylbenzamideamide can be synthesized through a variety of methods, including the reaction of N-Cyano-N-methylbenzamideamide with cyanogen bromide or cyanogen chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of N-Cyano-N-methylbenzamideamide with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-Cyano-N-Cyano-N-methylbenzamideamide has several potential applications in scientific research. One of the most significant areas of research is in the field of biochemistry, where it is used as a reagent to modify proteins and peptides. It can also be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13829-13-5 |
|---|---|
Nombre del producto |
N-Cyano-N-methylbenzamide |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
N-cyano-N-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
OKBXASTWVGECGC-UHFFFAOYSA-N |
SMILES |
CN(C#N)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CN(C#N)C(=O)C1=CC=CC=C1 |
Sinónimos |
Benzamide, N-cyano-N-methyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)






